1-ヨード-1-プロピン

概要

説明

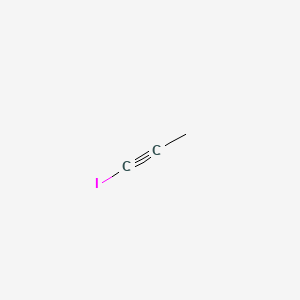

1-Propyne, 1-iodo- (also known as propargyl iodide) is an organoiodine compound with the formula C3H3I. It is a colorless liquid that is soluble in organic solvents. It is a useful reagent in organic synthesis and is widely used in the pharmaceutical and fine chemical industries.

科学的研究の応用

有機合成

1-ヨード-1-プロピンは、特にアルキンおよびアルケンの合成において、有機化学における汎用性の高いビルディングブロックです . これは、さまざまな生物活性化合物の作成に不可欠な求電子性ヨウ素化に使用されます . 1-ヨード-1-プロピンを用いたヨウ素化プロセスは、環境に優しく原子効率の高い酸化剤によって強化できます .

製薬研究

製薬研究では、1-ヨード-1-プロピンはヒドロホウ素化プロセスで用いられ、ジェミナルにジアルキル化されたプロペン誘導体を合成します . これらの誘導体は、抗腫瘍剤、抗ウイルス剤、抗菌剤などの医薬品を作成する際の重要な中間体です.

材料科学

1-ヨード-1-プロピンの熱物理的特性は、材料科学における応用について批判的に評価されています . そのデータは、さまざまな条件における化合物の挙動を理解するために不可欠であり、これは新材料の開発の基本です。

化学工学

化学工学では、1-ヨード-1-プロピンの熱力学データは、プロセス設計とシミュレーションに利用されます . エンジニアは、この情報を使用して、化合物を含む反応とプロセスを最適化します。

環境科学

1-ヨード-1-プロピンの環境科学における役割は、微生物群集と生物地球化学的サイクルの研究におけるその使用に関連しています . その誘導体は、環境プロセスを理解するためのトレーサーまたはプローブとして使用できます。

ナノテクノロジー

ナノテクノロジーにおける1-ヨード-1-プロピンの具体的な用途は直接言及されていませんが、有機化合物の合成におけるその役割は、有機フレームワークとナノ構造の開発に貢献する可能性があります .

生化学研究

生化学では、1-ヨード-1-プロピンは、ケト官能化された足場におけるアルキンの水和を含む研究の一部であり、機構的経路と内部アルキンの位置選択的水和に関する洞察を提供します .

工業的用途

工業的には、1-ヨード-1-プロピンは高純度レベルで入手可能であり、さまざまな化学合成に使用されます。 その特性は、特殊化学品の製造における貴重な試薬となっています .

作用機序

Target of Action

1-Iodo-1-propyne, also known as 1-Propyn-1-yl Iodide, 1-iodoprop-1-yne, or 1-Propyne, 1-iodo-, is a compound with a primary focus on organics . .

Biochemical Pathways

Biochemical pathways involve a series of chemical reactions occurring within a cell, and any compound interacting with these pathways can have downstream effects influencing cellular functions and processes .

Safety and Hazards

特性

IUPAC Name |

1-iodoprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3I/c1-2-3-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUPGXNKUPOSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211457 | |

| Record name | 1-Propyne, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

624-66-8 | |

| Record name | 1-Propyne, 1-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyne, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyne, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodo-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure and spectroscopic data of 1-iodo-1-propyne?

A1: 1-Iodo-1-propyne is an alkynyl halide with a molecular formula of C3H3I and a molecular weight of 165.96 g/mol. Spectroscopically, it exhibits a characteristic Raman active stretching frequency for the triple bond in the 2200 cm-1 region. [] This region is often complex for disubstituted acetylenes due to the presence of combination frequencies. []

Q2: How does 1-iodo-1-propyne react with dialkylboranes?

A2: 1-Iodo-1-propyne undergoes smooth hydroboration with dialkylboranes, yielding exclusively the Z isomer of (3-chloro-1-iodo-1-propenyl)dialkylboranes. [, ] This reaction highlights the regioselectivity of hydroboration, with the boron atom preferentially adding to the less hindered carbon of the triple bond.

Q3: What synthetic applications does the reaction of 1-iodo-1-propyne with dialkylboranes have?

A3: The hydroboration product of 1-iodo-1-propyne with dialkylboranes serves as a versatile intermediate for synthesizing various geminally dialkylated propene derivatives. [, ] For instance, treating the hydroboration mixture with sodium methoxide or aqueous sodium hydroxide triggers a double alkyl group migration from boron to the α-alkenyl carbon, generating dialkylated allylboranes. [, ] These allylboranes can be further protonolyzed to yield 1,1-dialkyl-1-propenes or oxidized to form 1,1-dialkyl-2-propen-1-ols. [, ]

Q4: Can Grignard reagents react with the hydroboration product of 1-iodo-1-propyne?

A4: Yes, reacting (Z)-(3-chloro-1-iodo-1-propenyl)dicyclohexylborane with Grignard reagents, followed by protonolysis with acetic acid, produces 3-alkyl-3-cyclohexyl-1-propenes. [, ] Notably, the alkyl group in the final product originates from the Grignard reagent, demonstrating the versatility of this synthetic route for incorporating different alkyl groups into the propene structure. [, ]

Q5: How does 1-iodo-1-propyne behave when adsorbed on a silver surface?

A5: When adsorbed on a silver surface, 1-iodo-1-propyne undergoes a series of fascinating transformations. [] Initially, it undergoes C-Br bond scission and a [, ]-sigmatropic rearrangement to form the allenyl species (Ag-CH=C=CH2). [] This surface-bound allenyl can then either be hydrogenated to allene or undergo a [, ]-hydrogen shift to form the methylacetylide species (Ag-C≡C-CH3). [] This propargyl-allenyl-acetylide rearrangement on the silver surface highlights the complex reactivity of 1-iodo-1-propyne in heterogeneous catalysis.

Q6: What is the significance of the multiple rearrangements observed for 1-iodo-1-propyne on silver?

A6: The observed propargyl-allenyl-acetylide rearrangements of 1-iodo-1-propyne on silver provide valuable insights into the bonding and reactivity of C3 fragments on metal surfaces. [] Understanding these processes is crucial for developing new catalytic reactions involving unsaturated hydrocarbons, particularly for C-C bond formation and functionalization. The migration of the triple bond from the terminal position into the chain, facilitated by the metal surface, expands the possibilities for designing controlled and selective organic transformations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)